Home > Products > Screening Compounds P22397 > 7-METHYL-3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
7-METHYL-3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE -

7-METHYL-3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Catalog Number: EVT-4750131
CAS Number:
Molecular Formula: C27H26N4O3
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that consist of a pyrimidine ring fused to a pyridine ring. They are considered as bioisosteres of purines and exhibit a wide range of biological activities. [, ] 7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, if synthesized, would belong to this class, possessing various substituents on its core structure that could potentially contribute to specific biological activities.

Synthesis Analysis

While the specific synthesis of 7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not detailed in the papers, several related synthetic routes are described for similar pyrido[2,3-d]pyrimidine derivatives. These often involve multistep reactions starting from readily available compounds like 6-aminouracils, 5-aminopyrazoles, or appropriately substituted pyridines. [, , , , , , , , , ] The synthesis of 7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione might involve a similar approach, utilizing a suitably substituted pyridine derivative as a starting material and employing a series of reactions to introduce the desired substituents and functionalities.

Mechanism of Action
  • Inhibition of enzymes: Pyrido[2,3-d]pyrimidines are known to inhibit various enzymes involved in crucial biological pathways, such as dihydrofolate reductase (DHFR) [], a key enzyme in folate metabolism and a target for anticancer drugs.
Applications
  • Antimicrobial agents: As various pyrido[2,3-d]pyrimidines exhibit promising antimicrobial activities against bacteria and fungi [, , ], this compound could potentially be explored for developing novel antimicrobial agents.
  • Anticancer agents: The structural similarity of this compound to known DHFR inhibitors suggests its potential as an anticancer agent [].

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound serves as a key intermediate in the synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones []. Its structure incorporates a thieno[2,3-d]pyrimidine core with a phenyl-oxadiazole substituent at the 6-position.

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds represents a group of derivatives synthesized from 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione through alkylation reactions at the 1-position []. The alkyl substituents included in this study include benzyl chlorides, chloroacetamides, and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Antimicrobial activity screening revealed that derivatives with a 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole substituent at the 1-position exhibited activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative with a 2-methyl-1,3-thiazole substituent at the 6-position. It exhibits antimicrobial activity, particularly against Staphylococcus aureus, where it outperforms metronidazole and streptomycin []. Moderate activity is observed against Pseudomonas aeruginosa and Candida albicans.

1-Alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series comprises alkylated derivatives of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, featuring various alkyl groups at the 1-position []. These derivatives generally exhibit lower antimicrobial activity compared to the unsubstituted parent compound. The derivative with a 4-methylbenzyl substituent at the 1-position demonstrates the highest activity within this series, inhibiting the growth of Staphylococcus aureus and Candida albicans.

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative characterized by an imidazo[1,2-a]pyridine substituent at the 6-position []. It displays moderate antimicrobial activity against S. aureus, E. coli, and B. subtilis. Notably, it exhibits a lower MIC value against P. aeruginosa compared to the reference drug streptomycin.

2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives

Compound Description: These are alkylated derivatives of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, incorporating an arylacetamide moiety at the 1-position []. These derivatives demonstrate moderate activity against S. aureus, E. coli, and B. subtilis.

3-Ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1)

Compound Description: This pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative exhibits moderate anti-inflammatory activity in a rat paw edema model, achieving 60% edema inhibition at a dose of 10 mg/kg []. Docking studies indicate that this compound interacts with the cyclooxygenase-2 (COX-2) active site through hydrogen bonding and hydrophobic interactions.

Pyrido[2,3-d]pyrimidine-1,4-dione Derivatives

Compound Description: These compounds represent a series of pyrido[2,3-d]pyrimidine-1,4-dione derivatives designed and synthesized as anti-inflammatory agents []. Some derivatives in this series demonstrated potent anti-inflammatory activity, surpassing indomethacin (relative potency of 105%, 106%, and 109%). Moreover, selected derivatives exhibited a more favorable gastric safety profile compared to indomethacin, suggesting potential COX-2 selectivity.

7-Amino-6-substituted-1-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series encompasses a group of nucleoside analogs derived from pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, featuring a ribofuranose sugar moiety at the 1-position and various substituents at the 6-position []. These compounds were synthesized from 5-cyanouridine through a novel ring transformation reaction.

6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones

Compound Description: These compounds belong to the pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-dione class, characterized by a seven-membered diazepine ring fused to the pyrimidine core []. These derivatives were synthesized through a facile two-step procedure.

4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidines

Compound Description: This compound class consists of pyrido[2,3-d]pyrimidine derivatives with an amino group at the 4-position and various substituents at the 5- and 7-positions []. These compounds are synthesized by condensing 2-amino-3-cyano-4,6-disubstituted pyridines with formamide.

4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thiones

Compound Description: These pyrido[2,3-d]pyrimidine derivatives are similar to the previous group but feature a thione group at the 2-position instead of an oxygen atom []. They are synthesized using thiourea in the condensation reaction with 2-amino-3-cyano-4,6-disubstituted pyridines.

4-Amino-3,5,7-trisubstituted pyrido[2,3d]pyrimidines-2,4-(1H, 3H)-diones

Compound Description: This class comprises pyrido[2,3d]pyrimidines-2,4-(1H, 3H)-diones with an amino group at the 4-position and various substituents at the 3-, 5-, and 7-positions []. They are synthesized by reacting 2-amino-3-cyano-4,6-disubstituted pyridines with aryl isocyanates.

4-Amino-5,7-disubstituted-1-(β-D-ribofuranosyl) pyrido[2,3-d]-2(1H)-thiones

Compound Description: These compounds represent nucleoside analogs incorporating a ribofuranose sugar moiety at the 1-position of the 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thione scaffold [].

4-Imino-3,5,7-trisubstituted-1(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)-pyrido[2,3-d]pyrimidin-2-ones

Compound Description: These are ribofuranose-containing nucleoside analogs of 4-amino-3,5,7-trisubstituted pyrido[2,3d]pyrimidines-2,4-(1H, 3H)-diones, characterized by a protected ribofuranose sugar moiety at the 1-position and an imino group at the 4-position [].

10′′-(4-Chlorobenzylidene)-5′′-(4-chlorophenyl)-4′-(2,4-dichlorophenyl)-1′-methyl-2,3,2′′,3′′,7′′,8′′,9′′,10′′-octahydro-1H,5′′H,6′′H-indole-3-spiro-2′-pyrrolidine-3′-spiro-2′′-cyclohepteno[1,2-d]thiazolo[3,2-a]pyrimidine-2,3′′-dione

Compound Description: This highly substituted compound features a complex polycyclic structure incorporating a thiazolo[3,2-a]pyrimidine-2,3′′-dione moiety as part of its framework [].

2,4-Diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines

Compound Description: This group comprises a series of pyrido[2,3-d]pyrimidine derivatives designed as potential inhibitors of Pneumocystis carinii dihydrofolate reductase (pcDHFR) and Toxoplasma gondii dihydrofolate reductase (tgDHFR) []. These compounds feature a 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine core with diverse side chain substitutions at the 6-position.

1,3,7-Trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound, a product of the Bohlmann-Rahtz pyridine synthesis, represents a core pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure with methyl substitutions at the 1, 3, and 7 positions [].

1,3-Dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound, also obtained via the Bohlmann-Rahtz pyridine synthesis, resembles the previous example but incorporates a phenyl group at the 7-position [].

1,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)dione

Compound Description: This pyrido[2,3-d]pyrimidine-2,4(1H,3H)dione derivative carries methyl groups at the 1- and 7-positions [].

1-Methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound, a product of the Bohlmann-Rahtz reaction, features a phenyl group at the 7-position and a methyl group at the 1-position of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core [].

2,3,6-Trisubstituted and 2,3,4,6-Tetrasubstituted Pyridines

Compound Description: These compounds, synthesized using a modified Bohlmann-Rahtz pyridine synthesis, showcase the diversity achievable in pyridine substitution patterns, including those with an amino group at the 2-position [].

Properties

Product Name

7-METHYL-3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

IUPAC Name

7-methyl-3-[(2-methylphenyl)methyl]-1-phenyl-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C27H26N4O3/c1-18-10-6-7-11-20(18)17-30-26(33)23-22(25(32)29-14-8-9-15-29)16-19(2)28-24(23)31(27(30)34)21-12-4-3-5-13-21/h3-7,10-13,16H,8-9,14-15,17H2,1-2H3

InChI Key

NMJIOYAXNBJBPP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4)C)C(=O)N5CCCC5

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4)C)C(=O)N5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.